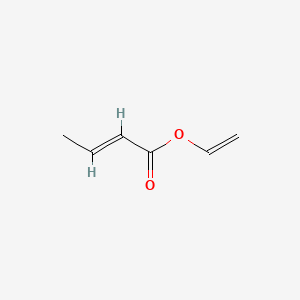

Vinyl crotonate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethenyl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h3-5H,2H2,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNRVIKPUTZSOR-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864546 | |

| Record name | Ethenyl (2E)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Vinyl crotonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3234-54-6, 14861-06-4 | |

| Record name | Ethenyl (2E)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3234-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl crotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotonic acid, vinyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014861064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenyl (2E)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL CROTONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMC9A01NVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for Vinyl Crotonate

Established Synthetic Pathways to Vinyl Crotonate

The industrial production of vinyl crotonate relies on several established chemical synthesis routes, including esterification, transvinylation, and palladium-catalyzed processes.

Esterification Reactions Involving Crotonic Acid and Vinyl Alcohol Derivatives

Direct esterification of crotonic acid with vinyl alcohol is not feasible due to the instability of vinyl alcohol. Therefore, derivatives of vinyl alcohol, such as vinyl acetate (B1210297), are commonly used. While specific details on the direct esterification of crotonic acid to vinyl crotonate are not extensively documented in the provided results, the general principle of esterification of crotonic acid is known. chemcess.com This process typically involves the reaction of crotonic acid with an alcohol in the presence of an acid catalyst. However, the presence of a conjugated double bond in crotonic acid can lead to slower reaction rates compared to saturated carboxylic acids like butyric acid. chemcess.com

A related approach involves the vinylation of crotonic acid using ethylene (B1197577) and oxygen in the presence of a palladium and copper co-catalyst system. In one documented experiment, a reaction mixture containing crotonic acid, palladium black, tetrahexylammonium (B1222370) chloride, and a copper co-catalyst yielded 6.3 wt.% of vinyl crotonate after 14 hours. google.com

Transvinylation Processes in Vinyl Crotonate Production

Transvinylation, or the transfer of a vinyl group from a vinyl ester to a carboxylic acid, is a significant method for producing vinyl crotonate. This process often utilizes vinyl acetate as the vinyl group donor. The reaction involves heating crotonic acid with vinyl acetate in the presence of a catalyst.

One patented method describes a transvinylation process using reactive distillation to drive the reaction towards the production of the desired vinyl ester. google.com In cases where the product vinyl ester has a higher boiling point than the reactant vinyl ester, the reaction can be facilitated by removing the lower-boiling point conjugate acid of the vinyl reactant ester. google.com Ruthenium compounds have also been explored as catalysts for transvinylation reactions, offering an alternative to more traditional mercury and palladium-based catalysts. googleapis.com Another example of transvinylation involves the reaction of vinyl acetate with lauric acid, demonstrating the broader applicability of this method for producing various vinyl esters. echemi.com

Palladium-Catalyzed Synthesis Approaches

Palladium catalysts are instrumental in several synthetic routes to vinyl esters, including vinyl crotonate. One such method is the palladium-catalyzed oxidative C–H olefination. While a specific example for vinyl crotonate synthesis is not detailed, the general applicability of this method to uridine (B1682114) and its analogues using various alkenes, including methyl crotonate, has been demonstrated. rsc.org This suggests the potential for similar palladium-catalyzed C-H activation methods to be applied for the synthesis of vinyl crotonate.

Furthermore, palladium-catalyzed Heck coupling reactions are a cornerstone of modern organic synthesis. nih.gov For instance, the synthesis of quinolin-2(1H)-ones has been achieved through the Heck coupling of iodo derivatives of methoxylated pivaloylaminobenzenes with methyl acrylate (B77674), followed by cyclization. nih.gov Although not a direct synthesis of vinyl crotonate, this illustrates the power of palladium catalysis in forming C-C bonds with acrylate-type structures. The direct vinylation of carboxylic acids using ethylene and a palladium(II) catalyst in a homogeneous liquid phase process is another relevant approach. google.com

Enzymatic Synthesis and Biocatalytic Transformations

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Lipases, in particular, have been extensively studied for their ability to catalyze reactions involving vinyl crotonate.

Lipase-Catalyzed Transesterification Reactions Utilizing Vinyl Crotonate as an Acyl Donor

Vinyl crotonate serves as an efficient acyl donor in lipase-catalyzed transesterification reactions. oup.com This process involves the transfer of the crotonyl group from vinyl crotonate to an alcohol substrate, catalyzed by a lipase (B570770). The vinyl alcohol released is unstable and tautomerizes to acetaldehyde, making the reaction essentially irreversible.

Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase are commonly employed for these transformations. researchgate.netresearchgate.net For example, geraniol (B1671447) has been successfully acetylated using various acyl donors, including vinyl crotonate, with reported bioconversion yields ranging from 22.45% to 96.30%. researchgate.net In another study, the transesterification of poly(ethylene glycol)s (PEGs) with vinyl crotonate was achieved using CALB under solventless conditions at 50°C. researchgate.net The lipase-catalyzed transesterification of (R,S)-1-phenylethanol has also been studied, though with other vinyl esters as acyl donors. chem-soc.si

The choice of acyl donor can significantly impact the reaction rate and enantioselectivity. oup.com For instance, in the acylation of rapamycin (B549165), reactions with less reactive acyl donors like vinyl crotonate required longer reaction times or higher temperatures. nih.gov

| Substrate | Lipase | Acyl Donor | Bioconversion Yield (%) | Reference |

|---|---|---|---|---|

| Geraniol | Not specified | Vinyl crotonate | 22.45-96.30 | researchgate.net |

| Poly(ethylene glycol)s | Candida antarctica lipase B | Vinyl crotonate | Quantitative | researchgate.net |

| Rapamycin | Candida antarctica lipase B or Pseudomonas cepacia lipase | Vinyl crotonate | Not specified | nih.gov |

Regioselective Enzymatic Acylation Studies

A key advantage of enzymatic catalysis is the high degree of regioselectivity that can be achieved, which is often challenging with conventional chemical methods. Lipases can selectively acylate specific hydroxyl groups in polyol compounds using vinyl crotonate as the acyl donor.

For instance, Pseudomonas cepacia lipase has been used for the preferential acylation of the secondary hydroxyl group of floxuridine (B1672851) (FUdR) with vinyl crotonate, successfully producing 3'-O-crotonylfloxuridine. nih.gov This enzymatic approach effectively avoids the isomerization of the double bond of the crotonate moiety, a common side reaction in chemical synthesis. nih.gov Under optimized conditions, a substrate conversion of 98% and a 3'-regioselectivity of 85% were achieved. nih.gov

Similarly, the regioselective acylation of polydatin (B1678980) with vinyl crotonate has been catalyzed by Thermomyces lanuginosus lipase (TLL), leading to the synthesis of 6″-O-crotonyl-polydatin. researchgate.net The enzyme's recognition of the acyl donor plays a crucial role, with the position and number of double bonds in the acyl chain influencing the enzyme's behavior. researchgate.net In the enzymatic acylation of helicid, while 6'-O-acyl derivatives were exclusively obtained, the reaction rate varied with different acyl donors, with vinyl methacrylate (B99206) showing a faster rate than vinyl crotonate. plos.org

Synthesis of Advanced Vinyl Crotonate Derivatives

The synthesis of advanced derivatives from vinyl crotonate involves leveraging its reactive vinyl and crotonate functionalities to build more complex molecular architectures. These derivatives are often polymers, where vinyl crotonate is either incorporated as a monomer or used as a functionalizing agent. The resulting materials exhibit tailored properties suitable for a range of applications, from degradable plastics to specialized coatings. nih.govontosight.aiwikipedia.org

The functionalization of vinyl crotonate and the synthesis of its advanced derivatives are achieved through several key chemical modification strategies. These methods include copolymerization with other vinyl monomers, enzymatic transesterification to modify polymer end-groups, graft copolymerization onto existing polymer backbones, and post-polymerization modification of the incorporated crotonate unit.

Copolymerization

Vinyl crotonate can be copolymerized with a variety of other monomers to produce copolymers with specific characteristics. A common application is its copolymerization with vinyl acetate, which results in copolymers used in the formulation of paints and adhesives. wikipedia.org

Recent research has focused on the radical copolymerization of crotonate esters with cyclic ketene (B1206846) acetals, such as 2-methylen-1,3-dioxepane (MDO), to create degradable polymers. nih.govresearchgate.net This approach is significant because it incorporates ester bonds into the polymer backbone, which can be broken down by hydrolysis. nih.gov Studies have shown that the copolymerization of MDO with butyl crotonate (BCr) can lead to alternating copolymers. nih.govresearchgate.net The alternating nature ensures a uniform distribution of degradable ester linkages throughout the polymer chain. nih.gov The reactivity ratios for this copolymerization have been experimentally determined, indicating a preference for alternation. nih.govresearchgate.net

The synthesis of methacrylate- and acrylamide-crotonate hybrid monomers has also been explored. rsc.org These monomers can undergo a visible light-driven, organocatalyzed photoredox ATRP-type cyclopolymerization, leading to polymers with unique cyclic repeating units without crosslinking. rsc.org

Interactive Data Table: Copolymerization of Vinyl Crotonate Derivatives

| Comonomer 1 | Comonomer 2 | Polymerization Type | Key Findings | Reference |

|---|---|---|---|---|

| 2-methylen-1,3-dioxepane (MDO) | Butyl Crotonate (BCr) | Radical Copolymerization | Forms alternating copolymers; introduces degradable ester bonds into the backbone. Reactivity ratios: rMDO = 0.105, rBCr = 0.017. | nih.govresearchgate.net |

| Vinyl Acetate | Crotonic Acid | Radical Copolymerization | Used in formulations for paints, adhesives, textiles, and inks. | wikipedia.orglesielle.comacs.org |

Enzymatic Transesterification for End-Group Functionalization

Enzymatic catalysis, particularly using lipases, offers a highly selective and efficient method for creating vinyl crotonate derivatives. The enzyme Candida antarctica lipase B (CALB) is frequently used to catalyze the transesterification reaction between the vinyl group of vinyl crotonate and hydroxyl-terminated polymers. google.commdpi.com This process effectively "caps" the polymer chains with a crotonate group, introducing a new functionality.

This strategy has been successfully applied to functionalize poly(ethylene glycol) (PEG) under solvent-free conditions. mdpi.comohiolink.edu The reaction involves mixing a hydroxyl-terminated PEG with vinyl crotonate in the presence of immobilized CALB, leading to quantitative end-group functionalization. mdpi.com This method provides a high-fidelity route to creating well-defined functional polymers. mdpi.com The same enzymatic approach has been used in the regioselective acylation of complex natural products like rapamycin, demonstrating its versatility. nih.gov

Interactive Data Table: Enzymatic Functionalization using Vinyl Crotonate

| Polymer/Substrate | Enzyme | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Poly(ethylene glycol) (PEG) | Candida antarctica lipase B (CALB) | Transesterification | Quantitative end-functionalization of PEG with crotonate groups. | google.commdpi.comohiolink.edu |

| Rapamycin | Candida antarctica lipase B (CALB) | Transesterification | Regioselective acylation at the 42-hydroxyl position. | nih.gov |

Graft Copolymerization

Grafting is a technique where polymer chains are chemically attached to a main polymer backbone, forming a branched or "graft" copolymer. wikipedia.org Vinyl crotonate can be used in this process as a cross-linking monomer. For example, it has been used in the production of adhesive aqueous dispersions based on polyvinyl alcohol graft polymers. google.com In this system, vinyl crotonate acts as a preferred cross-linking agent, enhancing the properties of the final adhesive. google.com The process typically involves a free-radical-initiated reaction where the vinyl crotonate grafts onto the polyvinyl alcohol backbone. google.com This modification can improve properties such as water resistance and heat resistance in the resulting material. wikipedia.orggoogle.com

Post-Polymerization Modification

The crotonate group, once incorporated into a polymer chain, can serve as a reactive handle for further chemical modifications. This strategy, known as post-polymerization modification, allows for the synthesis of functional polymers that may be difficult to produce directly. researchgate.net The double bond within the crotonate moiety is particularly useful for such reactions.

An example is the modification of poly(3-hydroxybutyrate) (PHB) that has been synthesized to have a crotonate end-group. rsc.org This terminal crotonate group can undergo a photo-induced thiol-ene "click" reaction with a thiol-containing molecule, such as methyl thioglycolate. rsc.org This reaction efficiently attaches a new functional group to the end of the polymer chain, demonstrating the utility of the crotonate unit as a platform for further functionalization. rsc.org

Polymerization of Vinyl Crotonate

Homopolymerization Characteristics and Challenges

The homopolymerization of vinyl crotonate, and crotonates in general, is notably difficult compared to their structural isomers like methacrylates. acs.orgacs.org This reluctance to polymerize is attributed to the electronic and steric effects of the β-methyl group in the crotonate structure. acs.org

Conventional free-radical polymerization methods have proven largely ineffective for the homopolymerization of alkyl crotonates. Research has shown that β-substituted α,β-unsaturated carboxylate monomers, including vinyl crotonate, are not easily polymerized. nih.govacs.org Specifically, attempts to polymerize alkyl crotonates using common radical initiators such as azobisisobutyronitrile (AIBN) have been unsuccessful. nih.govacs.org

The primary challenges in the radical polymerization of crotonates are:

Low Propagation Rates: Crotonates exhibit extremely low propagation rate coefficients, which makes them nearly unusable for homopolymerization. acs.orgehu.es

Steric Hindrance: The methyl group on the β-carbon of the crotonate double bond creates steric hindrance, impeding the approach of propagating radical species.

Degradative Chain Transfer: The hydrogen atoms on the β-methyl group are susceptible to abstraction by the propagating radical. This results in a stable allylic radical, which is less reactive and often terminates the polymerization chain, a process known as degradative chain transfer.

While crotonates demonstrate a negligible ability to homopolymerize via these standard radical pathways, they can self-initiate free-radical polymerization under specific conditions, such as photochemical initiation. nih.govacs.orgradtech.org

Similar to radical methods, conventional anionic polymerization techniques also face significant hurdles with crotonate monomers. acs.orgresearchgate.net The inherent chemical stability of alkyl crotonates makes them poor candidates for traditional anionic polymerization. researchgate.net

Key constraints include:

Side Reactions: The presence of the ester group and the acidic protons on the γ-methyl group can lead to side reactions with strong anionic initiators. These include nucleophilic attack at the carbonyl carbon and deprotonation at the γ-carbon, which can terminate the polymerization or lead to undesired byproducts. nih.gov

Initiator Incompatibility: Many common anionic initiators are not effective for polymerizing crotonates. researchgate.net

Despite these constraints, some progress has been made using specialized anionic systems. For instance, high-molecular-weight poly(methyl crotonate) has been synthesized using Lewis pairs consisting of an N-heterocyclic carbene (NHC) and a bulky aluminum Lewis acid. acs.org Additionally, the anionic polymerization of certain alkyl crotonates, like poly(sec-butyl crotonate), has been achieved using specific initiators such as 1,1-diphenylhexyllithium. researchgate.net

Investigation into Conventional Radical Polymerization Limitations

Copolymerization Studies of Vinyl Crotonate

In contrast to its challenging homopolymerization, vinyl crotonate and its derivatives can be effectively copolymerized with other monomers. This approach leverages the unique reactivity of the crotonate monomer to incorporate specific functionalities into polymer chains.

Vinyl crotonate has been identified as a comonomer in the production of poly(vinyl chloride) (PVC) copolymers. It can be included in small amounts in adhesive formulations to modify the properties of the final polymer. google.comgoogle.com The polymerization method for creating these copolymers can include suspension, solution, or emulsion polymerization. epo.org

Copolymers of crotonic acid and its esters with vinyl acetate (B1210297) are also of significant industrial importance, finding use in adhesives, coatings, and other applications. acs.orggoogle.comchemcess.com Terpolymers have been synthesized by adding a higher alkyl ester of crotonic acid to a mixture of vinyl acetate and crotonic acid, which then undergoes radical polymerization. google.com

A significant advancement in crotonate chemistry is the discovery of its surprisingly efficient copolymerization with cyclic ketene (B1206846) acetals (CKAs), such as 2-methylen-1,3-dioxepane (MDO). nih.govacs.org While both MDO and crotonates have very unfavorable copolymerization behavior with common monomers like styrenes or acrylates, their combination leads to the formation of alternating copolymers. nih.govacs.org

The strong tendency towards alternation in the copolymerization of crotonates and MDO is quantitatively described by their reactivity ratios. For the copolymerization of butyl crotonate (BCr) with MDO, the reactivity ratios were determined experimentally. nih.govacs.org

The reactivity ratio values were estimated as r_MDO = 0.105 ± 0.013 and r_BCr = 0.017 ± 0.007. nih.govacs.org Since both reactivity ratios (r_MDO and r_BCr) are significantly less than one, it indicates that each radical terminus (MDO radical or BCr radical) preferentially reacts with the other monomer rather than with a monomer of its own kind. nih.gov This preference for cross-propagation over homopropagation is the defining characteristic of alternating copolymerization and ensures a well-distributed incorporation of the ester groups from the ring-opened MDO into the polymer backbone. nih.govresearchgate.net

Table 1: Reactivity Ratios for the Copolymerization of Butyl Crotonate (BCr) and 2-Methylen-1,3-dioxepane (MDO)

| Monomer 1 | Monomer 2 | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Reference |

|---|---|---|---|---|

| MDO | BCr | 0.105 ± 0.013 | 0.017 ± 0.007 | nih.gov, acs.org |

Reactivity Ratio Determinations in Alternating Copolymerization

Copolymerization with Common Vinyl Monomers (e.g., Styrene (B11656), Acrylates, Methacrylates)

The copolymerization of crotonates, including vinyl crotonate, with common vinyl monomers like styrene, acrylates, and methacrylates is often challenging. acs.org This difficulty arises from unfavorable reactivity ratios and the low propagation rate coefficients of crotonates. acs.org The reactivity ratios (r1, r2) quantify the tendency of a propagating radical chain ending in one monomer unit (M1•) to add another molecule of the same monomer (M1) versus the other comonomer (M2).

Generally, in copolymerizations involving crotonates and more reactive vinyl monomers such as styrene or acrylates, the reactivity ratios for the crotonate monomer are very low, often approaching zero. acs.org This indicates that the crotonate radical strongly prefers to react with the other comonomer, and the comonomer radical also prefers to react with itself or the crotonate rather than initiating a new crotonate sequence. For example, in the free-radical copolymerization of butyl crotonate (BCr) with 2-methylene-1,3-dioxepane (B1205776) (MDO), the reactivity ratios were found to be rBCr = 0.017 and rMDO = 0.105. acs.org Both values being well below one signifies a strong inclination towards an alternating copolymer structure. acs.org

While specific reactivity ratios for vinyl crotonate with styrene and various (meth)acrylates are not always readily available in recent literature, data for analogous systems provide insight. For instance, a patent describes the copolymerization of mixtures including glycidyl (B131873) crotonate with styrene, indicating the feasibility of incorporating crotonate structures into polystyrene-based materials. google.com The copolymerization behavior is critical for controlling the final polymer's composition and properties. researchgate.net

Table 1: Reactivity Ratios in Related Copolymerization Systems

| Comonomer 1 (M1) | Comonomer 2 (M2) | r1 | r2 | System Characteristics |

| Butyl Crotonate (BCr) | 2-Methylene-1,3-dioxepane (MDO) | 0.017 ± 0.007 | 0.105 ± 0.013 | Strong tendency for alternation. acs.org |

| Styrene (St) | Methyl Acrylate (B77674) (MA) | 1.002 ± 0.044 | 0.161 ± 0.018 | Some degree of composition control is possible. researchgate.net |

| Styrene (St) | Methyl Methacrylate (B99206) (MMA) | ~0.5 | ~0.5 | A Molar ratio of St:MMA near 1:1 leads to more random incorporation. |

| Vinyl Acetate (VAC) | Methacrylamide (MAM) | 0.294 | 4.314 | Block-like behavior with a higher incorporation of MAM units. ekb.eg |

This table presents data from related systems to infer the potential behavior of vinyl crotonate.

Investigation of Cross-Linking in Copolymer Systems

Vinyl crotonate possesses two carbon-carbon double bonds: the vinyl group and the internal double bond of the crotonate moiety. This structure presents the potential for cross-linking during polymerization, where polymer chains become chemically linked together, forming a three-dimensional network. This behavior has been observed in the polymerization of vinyl crotonate (VCr), where the presence of two double bonds can lead to a cross-linked structure. oup.com

The extent of cross-linking versus linear propagation or cyclization depends on the reaction conditions and the specific monomer. In a study comparing various polymerized vinyl carboxylates, it was noted that films made from polymerized VCr had a very small dielectric relaxation peak, a behavior attributed to its cross-linking structure. oup.com This cross-linking can significantly affect the material's properties, such as its water sorption ability, which was found to be enhanced in the cross-linked polymer. oup.com In some applications, polyethylenically unsaturated compounds like diallyl phthalate (B1215562) or divinylbenzene (B73037) are intentionally added in small amounts (0-3% by weight) to induce cross-linking in crotonate-containing copolymer systems to modify rheological properties. google.com Conversely, in other polymerization techniques, such as organocatalyzed photoredox radical cyclopolymerization, cross-linking is an unwanted side reaction that methodologies are specifically designed to eliminate. rsc.orgrsc.org

Controlled Polymerization Techniques

Controlled polymerization methods offer precise command over polymer molecular weight, dispersity, and architecture. While conventional radical polymerization of vinyl crotonate is challenging, several advanced techniques have been explored for related crotonate systems and hybrid monomers.

Group-Transfer Polymerization (GTP) of Alkyl Crotonates with Organic Acid Catalysts

Group-transfer polymerization (GTP) is a method for the controlled polymerization of acrylic monomers. Recent studies have successfully applied GTP to various alkyl crotonates using organic superacid catalysts or silicon Lewis acid catalysts. researchgate.netrsc.org A typical GTP system for alkyl crotonates might use an initiator like 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS) and a catalyst such as N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf2NTMS). semanticscholar.orgrsc.org

Under optimized conditions, this method can produce poly(alkyl crotonate)s in high yields with narrow molecular weight distributions (e.g., MWD ≈ 1.14). researchgate.netresearchgate.net Kinetic modeling of the GTP of ethyl crotonate (EC) has provided insights into the polymerization mechanism, which involves the coordination of the crotonate monomer to the Lewis acid catalyst, followed by reaction with the silyl (B83357) ketene acetal (B89532) initiator. semanticscholar.orgrsc.org A known termination reaction in GTP is cyclization, and studies have shown that the activation energy for this termination step is higher than that for propagation, revealing that higher temperatures can accelerate termination. rsc.org The bulkiness of the silyl groups on the initiator and catalyst also plays a crucial role in controlling the polymerization and the stereochemistry of the resulting polymer. researchgate.net

Table 2: GTP of Ethyl Crotonate (EC) with Tf2NSiMe3 Catalyst

| Entry | [EC]₀ (M) | [MTS]₀ (mM) | [Tf₂NSiMe₃]₀ (mM) | Time (h) | Conversion (%) |

| 1 | 2.5 | 6.25 | 6.25 | 8 | 98 |

| 2 | 2.5 | 12.5 | 6.25 | 8 | >99 |

| 3 | 2.5 | 3.125 | 6.25 | 8 | 93 |

| 4 | 1.25 | 6.25 | 6.25 | 8 | 98 |

| 5 | 2.5 | 6.25 | 12.5 | 8 | >99 |

Data adapted from kinetic studies of GTP of ethyl crotonate at -40 °C. semanticscholar.org

Organocatalyzed Photoredox Radical Cyclopolymerization of Hybrid Monomers

A novel approach for controlled polymerization involves the use of visible light-driven, organocatalyzed photoredox systems. This technique has been applied to "hybrid monomers" that combine two different polymerizable groups, such as a methacrylate and a crotonate, within the same molecule. rsc.orgrsc.org This method offers excellent control over polymer chain growth and provides spatiotemporal control, meaning the reaction can be started and stopped by switching a light source on and off. rsc.org

The polymerization proceeds through a sophisticated sequence where a photoredox catalyst, upon absorbing light, initiates a radical polymerization that favors an intramolecular cyclization step followed by intermolecular propagation. rsc.org This process effectively prevents the cross-linking that might otherwise occur with a di-functional monomer. rsc.orgrsc.org Using this method, diverse homopolymers and block copolymers with unique cyclic repeating units in their backbones have been successfully synthesized. rsc.org

Cascade polymerizations are powerful reactions where a single initiation event triggers a sequence of bond-forming reactions to create complex repeating units in a polymer chain. rsc.orgrsc.org The organocatalyzed photoredox radical cyclopolymerization of methacrylate-crotonate hybrid monomers is a prime example of a cascade process. rsc.org

The mechanism involves a sequence of intramolecular cyclization and intermolecular propagation. rsc.org After radical initiation, the more reactive methacrylate double bond is attacked. The resulting radical then undergoes a rapid intramolecular cyclization by attacking the pendant crotonate double bond, forming a cyclic unit (typically a five- or six-membered ring) and a new propagating radical. rsc.org This cyclized radical then adds to the next monomer molecule, continuing the polymer chain growth. This cascade of reactions is highly efficient and selective, leading to well-defined polymer structures without cross-linking. rsc.orgrsc.org The development of such cascade polymerizations significantly expands the toolbox for creating polymers with advanced structures and properties from monomers that are otherwise difficult to polymerize in a controlled fashion. rsc.orgrsc.org

Photopolymerization and Self-Initiation Phenomena

The unique molecular structure of vinyl crotonate, which incorporates both a vinyl group and a crotonate group, leads to interesting photochemical behaviors, including the ability to undergo photopolymerization and to self-initiate free-radical polymerization.

Photoinitiation and Photopolymerization Mechanisms of Vinyl Crotonate

The presence of both a crotonate and a vinyl double bond within the same vinyl crotonate molecule significantly influences its ultraviolet (UV) absorption spectrum and its photochemical properties. radtech.org This intramolecular conjugation results in a red shift in the electronic absorption spectrum, meaning it absorbs light at longer wavelengths compared to molecules containing only one of these functional groups. radtech.org

Upon exposure to UV radiation, vinyl crotonate can act as a photoinitiator. The proposed mechanism involves an α-cleavage reaction between the carbonyl carbon and the oxygen atom. radtech.org This cleavage generates two distinct radical species that are highly efficient at initiating the polymerization of acrylate monomers. radtech.org This ability to generate radicals upon irradiation allows vinyl crotonate to initiate polymerization reactions, a key step in photopolymerization processes. wikipedia.orgcore.ac.uk

The efficiency of vinyl crotonate as a photoinitiator has been compared to other similar molecules and traditional photoinitiators. While it can effectively initiate acrylate polymerization, its efficiency has been noted to be lower than that of some other self-initiating monomers like ethylvinyl fumarate (B1241708) and traditional photoinitiators such as α,α-dimethoxyphenyl acetophenone (B1666503) (DMPA). radtech.orgradtech.org

Self-Initiating Capabilities in Free-Radical Polymerization

A significant characteristic of vinyl crotonate is its capacity to self-initiate free-radical polymerization. radtech.org This means that it can start the polymerization process without the need for a separate initiating compound. This self-initiating ability is a direct consequence of the unique electronic interaction between the crotonate and vinyl ester double bonds within the same molecule. radtech.org

The self-initiation process allows vinyl crotonate to not only polymerize on its own but also to initiate the polymerization of other free-radical monomers. radtech.org This property is advantageous in photocuring applications, as it can simplify formulations by eliminating the need for a separate photoinitiator. radtech.org

The mechanism of self-initiation is believed to involve the formation of radical species directly from the vinyl crotonate molecule under thermal or photochemical stimulation. While the precise mechanism for vinyl crotonate is not as extensively detailed as for some other monomers, the general principle for self-initiating monomers involves the formation of a diradical intermediate through the interaction of two monomer units. This concept has been explored for other vinyl monomers, where a homolytic cleavage of a C-H bond can lead to radical formation. beilstein-journals.org

The self-condensing vinyl polymerization of certain monomers can lead to the formation of highly branched, dendritic polymers. nih.gov While not explicitly detailed for vinyl crotonate in the provided context, this is a known phenomenon for vinyl monomers with initiating capabilities.

Reaction Kinetics and Mechanisms

Gas-Phase Reactions and Atmospheric Chemistry of Crotonate Esters

Unsaturated esters like vinyl crotonate are released into the atmosphere from industrial activities such as polymer production. conicet.gov.ar Once in the troposphere, their fate is primarily determined by reactions with oxidants like hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3). conicet.gov.arconicet.gov.ar

The reaction with OH radicals is a major degradation pathway for crotonates in the atmosphere. rsc.org Kinetic studies, often employing relative rate methods in simulation chambers, have determined the rate coefficients for these reactions. acs.orgnih.gov

For vinyl crotonate, the rate coefficient for its reaction with OH radicals has been determined at room temperature (298 ± 2 K) and atmospheric pressure. The obtained value is kOH = (4.49 ± 1.05) × 10⁻¹¹ cm³ molecule⁻¹s⁻¹. conicet.gov.ar

Studies on other crotonate esters, such as methyl crotonate and ethyl crotonate, provide further insight. The rate coefficients for their reactions with OH radicals were measured at 298 K and atmospheric pressure. acs.orgnih.gov These reactions show a slight negative temperature dependence, which suggests the formation of a stable pre-reactive complex in the reaction pathway. rsc.org The primary mechanism involves the addition of the OH radical to the C=C double bond. rsc.orgacs.org

Table 1: Rate Coefficients for the Gas-Phase Reaction of Crotonate Esters with OH Radicals at 298 K

| Compound | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference |

| Vinyl Crotonate | (4.49 ± 1.05) × 10⁻¹¹ | conicet.gov.ar |

| Methyl Crotonate | (4.65 ± 0.65) × 10⁻¹¹ | acs.orgnih.gov |

| Ethyl Crotonate | (4.96 ± 0.61) × 10⁻¹¹ | acs.orgnih.gov |

Chlorine atoms (Cl) also contribute to the atmospheric degradation of volatile organic compounds, particularly in marine or coastal areas. The reactions of Cl atoms with crotonate esters are significantly faster than those with OH radicals. researchgate.net

Kinetic studies for methyl crotonate and ethyl crotonate with Cl atoms have been performed at 298 K and atmospheric pressure. acs.orgnih.gov The rate coefficients were determined using the relative rate method with gas chromatography-flame ionization detection (GC-FID) to monitor the decay of the esters against reference compounds. acs.orgnih.gov

Table 2: Rate Coefficients for the Gas-Phase Reaction of Crotonate Esters with Cl Atoms at 298 K

| Compound | Rate Coefficient (kCl) (cm³ molecule⁻¹ s⁻¹) | Reference |

| Methyl Crotonate | (2.20 ± 0.55) × 10⁻¹⁰ | acs.orgnih.gov |

| Ethyl Crotonate | (2.52 ± 0.62) × 10⁻¹⁰ | acs.orgnih.gov |

The atmospheric degradation of crotonate esters initiated by OH radicals proceeds mainly through the addition of the OH radical to the carbon-carbon double bond. acs.orgnih.gov This addition can occur at either the C2 or C3 position, forming hydroxyalkoxy radicals which then decompose. acs.orgconicet.gov.ar

For methyl and ethyl crotonate, product analysis under NOx-free conditions has identified several key degradation products. acs.orgnih.gov The observation of these products supports a mechanism involving the addition of OH to the double bond, followed by the decomposition of the resulting 2,3- or 3,2-hydroxyalkoxy radicals. acs.orgconicet.gov.ar

Identified Degradation Products from OH-Initiated Oxidation of Methyl and Ethyl Crotonate: acs.orgnih.gov

2-Hydroxypropanal

Acetaldehyde

Formaldehyde

Formic acid

These degradation products are themselves subject to further atmospheric reactions and can contribute to the formation of photochemical smog and secondary organic aerosols (SOA). conicet.gov.ar

Kinetic Studies with Chlorine Atoms (Cl)

Solution-Phase Reaction Kinetics

In the condensed phase, the crotonate functionality is a versatile participant in various chemical transformations, notably in polymer and synthetic chemistry.

Thiol-ene "click" chemistry involves the rapid and efficient addition of a thiol (-SH) group across a carbon-carbon double bond, typically initiated by radicals. researchgate.netusm.edu The crotonate moiety is a substrate for this type of reaction.

Computational studies have investigated the energetics and kinetics of the thiol-ene reaction between methyl mercaptan and various alkenes, including methyl crotonate. researchgate.netnih.govacs.org These studies determine the relative energetics for all stationary points along the step-growth mechanism, revealing factors that control the activation barriers for the propagation and chain-transfer steps. researchgate.netnih.gov The results allow for the prediction of rate constants for the forward and reverse propagation and chain-transfer steps (kP, k-P, kCT, k-CT). researchgate.netacs.org

A related reaction, the nucleophile-catalyzed thio-Michael addition, has been studied with ethyl crotonate. usm.edu This reaction proceeds via an anionic chain mechanism and shows high efficiency. For instance, the reaction of hexanethiol with ethyl crotonate achieved near-quantitative yields in 12 hours, demonstrating the reactivity of the crotonate double bond in such "click" systems. usm.edu

Vinyl crotonate and other crotonate esters serve as monomers in various polymerization reactions, with the kinetics being highly dependent on the catalytic system employed.

In the context of enzymatic catalysis, the lipase-catalyzed acylation of rapamycin (B549165) was studied using various vinyl esters. nih.gov Vinyl crotonate was found to be a less reactive substrate compared to vinyl acetate (B1210297) or vinyl propionate, requiring higher temperatures (45 °C) to complete the reaction within 48 hours. nih.gov

In group-transfer polymerization (GTP) of alkyl crotonates, Lewis acids are effective catalysts. A kinetic modeling study of the GTP of ethyl crotonate using a silicon Lewis acid catalyst (Tf₂NSiMe₃) estimated the rate constant for the propagation reaction (kp) to be 0.94 L mol⁻¹ s⁻¹ and the rate constant for a competing cyclization termination reaction (kc) to be 1.70 L mol⁻¹ s⁻¹. rsc.org The polymerization kinetics show a pseudo-first-order relationship between monomer conversion and reaction time. acs.org

Thiol-Ene Click Chemistry Involving Crotonate Functionality

Mechanistic Pathways in Polymerization Processes

The polymerization of vinyl crotonate, like other alkyl crotonates, presents unique challenges and mechanistic features due to the steric hindrance and electronic effects of the β-methyl group. rsc.orgsemanticscholar.org Unlike their isomeric counterparts, methacrylates, crotonates are not readily polymerized through conventional radical or anionic methods. acs.orgresearchgate.net However, specialized techniques such as Lewis pair polymerization and certain radical copolymerization strategies have enabled the synthesis of polymers from crotonate monomers.

The homopolymerization of alkyl crotonates, including vinyl crotonate, using common radical initiators is notably difficult. acs.org Standard initiators like azobis(isobutyronitrile) (AIBN) and benzoyl peroxide are generally ineffective at producing high molecular weight homopolymers from crotonates. semanticscholar.orgacs.org This reluctance to polymerize is attributed to the stability of the resulting radical and steric hindrance around the double bond.

However, radical polymerization can be initiated effectively in copolymerization systems. Vinyl crotonate can be copolymerized with other vinyl monomers, such as cyclic ketene (B1206846) acetals, where a radical addition to the double bond initiates the process. acs.orgnih.gov The initiation step in a typical radical polymerization involves the decomposition of an initiator molecule (I₂) to form primary radicals (I•). beilstein-journals.org This primary radical then adds to a monomer molecule (M) to start the growing polymer chain (P₁•). beilstein-journals.org

Equation 1: Initiator Decomposition I₂ → 2 I•

Equation 2: Chain Initiation I• + M → P₁•

While challenging, enzyme-initiated radical polymerizations represent another potential pathway. Peroxidases, for example, can initiate polymerization by abstracting a hydrogen atom from a substrate to create a radical species that can then initiate polymerization. mdpi.com In some cases, highly reactive peroxidase species might directly abstract a hydrogen atom from the monomer itself to begin the reaction. mdpi.com

Chain propagation in radical polymerization involves the sequential addition of monomer units to the growing radical chain. beilstein-journals.org For crotonates, this step is particularly slow due to steric hindrance from the β-substituent, which impedes the approach of incoming monomers. rsc.org While crotonates show a negligible ability to homopolymerize, they can participate in copolymerization. acs.org In the radical copolymerization of butyl crotonate with 2-methylen-1,3-dioxepane (MDO), both monomers were observed to react at approximately the same rate, suggesting the formation of a homogeneous copolymer. acs.orgnih.gov

Termination of the growing polymer chain in radical polymerization occurs primarily through two bimolecular mechanisms: combination (or coupling) and disproportionation. beilstein-journals.orgtaylorandfrancis.comwikipedia.org

Combination: Two growing polymer radicals combine to form a single, non-reactive polymer chain. wikipedia.org The resulting chain length is the sum of the two individual chains. wikipedia.org

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two "dead" polymer chains: one with a saturated end and one with an unsaturated end. wikipedia.org

Chain transfer is another critical process that can terminate a growing chain while initiating a new one. beilstein-journals.orgwikipedia.org This can occur through the reaction of the polymer radical with a monomer, solvent, or a dedicated chain transfer agent. beilstein-journals.orgtaylorandfrancis.com In the case of crotonates, chain transfer to the monomer can be a significant factor due to the presence of acidic protons on the γ-methyl group, which can be abstracted. nih.gov This predisposition to chain transfer can lead to the formation of polymers with a vinyl chain end. nih.gov

Lewis pair polymerization (LPP) has emerged as an effective strategy for polymerizing challenging monomers like crotonates. acs.orgresearchgate.net This method utilizes a combination of a Lewis acid and a Lewis base, which can activate the monomer and initiate polymerization through distinct mechanistic pathways. mdpi.com Investigations into the LPP of methyl crotonate using Lewis pairs, such as an N-heterocyclic carbene (NHC) as the Lewis base and methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) as the Lewis acid, have revealed both nucleophilic and basic initiation mechanisms. acs.org

Nucleophilic Pathway: In the nucleophilic pathway, the Lewis base (e.g., NHC) directly attacks the β-position of the crotonate monomer, which has been activated by coordination with the Lewis acid. This conjugate addition forms a zwitterionic enolate species that acts as the active initiator for chain propagation.

Basic Pathway: Alternatively, a strongly basic Lewis base can initiate polymerization through a basic pathway. acs.org This involves the deprotonation of the γ-methyl group of the crotonate monomer. acs.orgdokumen.pub The Lewis acid activates the monomer, making the γ-protons more acidic and susceptible to abstraction by the strong base. acs.orgnih.gov This generates an enolaluminate ion pair that serves as the active species, initiating the polymerization. dokumen.pub This basic pathway has been successfully employed to produce high-molecular-weight, vinyl-functionalized poly(methyl crotonate) using a simple combination of potassium tert-butoxide (KOtBu) and MAD. acs.org

The choice between the nucleophilic and basic pathway depends on the nature of the Lewis pair and the reaction conditions. acs.org

Interactive Table: Polymerization of Ethyl Crotonate under Different Conditions

This table summarizes the results from group-transfer polymerization (GTP) of ethyl crotonate (EtCr) at various temperatures, highlighting the effect on monomer conversion, polymer yield, and molecular weight distribution (MWD). acs.org

| Entry | Temperature (°C) | Time (h) | Monomer Conversion (%) | Polymer Yield (%) | Mn ( g/mol ) | Mw/Mn (MWD) |

| 1 | -20 | 24 | 91 | 85 | 10400 | 1.34 |

| 2 | -40 | 24 | 72 | 69 | 8200 | 1.20 |

| 3 | -60 | 24 | 19 | 18 | 2200 | 1.14 |

Data sourced from a study on organic acid-catalyzed GTP of crotonates. acs.org

Interactive Table: Kinetic Parameters for Group-Transfer Polymerization of Ethyl Crotonate

This table presents the activation energies for the propagation and termination (cyclization) reactions in the group-transfer polymerization of ethyl crotonate, providing insight into the temperature dependency of these competing reactions. rsc.org

| Parameter | Description | Activation Energy (kJ mol-1) |

| Ep | Activation energy of the propagation reaction | 28.6 |

| Ec | Activation energy of the cyclization (termination) reaction | 37.8 |

Data sourced from a kinetic modeling study. The higher activation energy for cyclization indicates that this termination reaction is accelerated more significantly than propagation at higher temperatures. rsc.org

Characterization Methodologies for Vinyl Crotonate and Its Polymers

Spectroscopic Analysis Techniques

Spectroscopic techniques provide detailed information about the chemical structure and bonding within vinyl crotonate and its polymers. These methods are instrumental in confirming the identity of the monomer, tracking chemical modifications during polymerization, and determining the structure and molecular weight of the resulting polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of vinyl crotonate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structural assignment. hyphadiscovery.comslideshare.net

In the ¹H NMR spectrum of vinyl crotonate, distinct signals correspond to the different protons in the molecule. The vinyl group protons and the crotonate moiety protons exhibit characteristic chemical shifts and coupling patterns. azom.com For instance, the ¹H NMR spectrum of ethyl crotonate shows specific multiplets for the methyl and methylene (B1212753) groups of the ethyl ester, as well as for the protons of the crotonate double bond. azom.commagritek.com The analysis of these spectra allows for the confirmation of the monomer's structure and purity. radtech.org

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. chemicalbook.comorganicchemistrydata.org The ¹³C NMR spectrum of vinyl crotonate displays unique resonances for each carbon atom, including the carbonyl carbon, the carbons of the vinyl group, and the carbons of the crotonate group. magritek.comchemicalbook.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment. azom.commagritek.com

Beyond initial structural elucidation, NMR is a powerful technique for monitoring the progress of polymerization reactions involving vinyl crotonate. nih.gov By acquiring NMR spectra at different time intervals during the polymerization, the disappearance of monomer signals and the appearance of polymer signals can be tracked. nih.govnih.gov This allows for the determination of monomer conversion and can provide insights into the polymerization kinetics. nih.govacs.org For instance, in the copolymerization of n-butyl crotonate with 2-methylen-1,3-dioxepane (MDO), ¹H NMR was used to monitor the individual conversions of each monomer in situ. nih.gov

The following tables summarize typical NMR data for crotonate esters:

Table 1: Representative ¹H NMR Data for Ethyl Crotonate azom.com

| Assignment | Chemical Shift (ppm) | Multiplicity |

| CH₃ (crotonate) | 1.86 | d |

| CH (crotonate) | 5.84 | m |

| CH (crotonate) | 6.92 | m |

| OCH₂ | 4.12 | q |

| OCH₂CH ₃ | 1.23 | t |

Table 2: Representative ¹³C NMR Data for Ethyl Crotonate magritek.com

| Assignment | Chemical Shift (ppm) |

| C=O | 167 |

| CH (crotonate) | 123 |

| CH (crotonate) | 145 |

| OCH₂ | 60 |

| OCH₂C H₃ | 14 |

| CH₃ (crotonate) | 18 |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Modifications

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups and monitoring chemical changes in vinyl crotonate and its polymers. youtube.comresearchgate.net The FTIR spectrum of vinyl crotonate exhibits characteristic absorption bands corresponding to its various functional groups. nih.gov These include the C=O stretching vibration of the ester group, the C=C stretching vibrations of the vinyl and crotonate double bonds, and the C-O stretching vibrations.

During polymerization, the intensity of the absorption bands associated with the vinyl and crotonate double bonds is expected to decrease as these groups are consumed. radtech.org This change can be monitored in real-time to track the progress of the polymerization. radtech.orgyoutube.com For example, in the photopolymerization of vinyl crotonate, the disappearance of specific infrared bands can be used to calculate the conversion rates of the carbon-carbon double bonds. radtech.org

FTIR is also useful for characterizing the structure of the resulting polymers. drawellanalytical.com In the case of poly(vinyl crotonate), the spectrum would show the persistence of the ester carbonyl band and the disappearance or significant reduction of the C=C double bond absorptions. Furthermore, FTIR can be used to identify chemical modifications of the polymer, such as those that might occur during thermal degradation. For instance, the thermal degradation of poly(hydroxybutyrate) (PHB) can lead to the formation of vinyl (crotonate) ester end groups, which can be identified by the appearance of a C=C stretching band around 1660 cm⁻¹. scielo.brredalyc.orgscielo.br

Table 3: Key FTIR Absorption Bands for Vinyl Crotonate

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1720 |

| C=C Stretch (Vinyl & Crotonate) | ~1640-1660 |

| C-O Stretch | ~1277 |

Mass Spectrometry (MALDI-TOF MS) for Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the characterization of synthetic polymers, including those derived from vinyl crotonate. nih.govresearchgate.net This soft ionization technique allows for the analysis of large molecules with minimal fragmentation, providing detailed information about the polymer's molecular weight distribution, repeating units, and end-group structures. nist.govwaters.com

In a MALDI-TOF MS analysis of a polymer, a series of peaks is observed, with each peak corresponding to a specific oligomer (n-mer) of the polymer chain complexed with an ionizing agent (e.g., a sodium ion). acs.orgresearchgate.net The mass difference between adjacent peaks corresponds to the mass of the monomer repeating unit. researchgate.net This allows for the precise determination of the monomer mass and confirmation of the polymer's identity. waters.com

MALDI-TOF MS is particularly useful for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ) of polymers with narrow molecular weight distributions. waters.com Furthermore, the high resolution of MALDI-TOF MS enables the detailed analysis of polymer end groups. researchgate.net This is crucial for confirming the success of polymerization initiation and termination steps, as well as for verifying post-polymerization modifications. nist.gov

For example, in the group-transfer polymerization of ethyl crotonate, MALDI-TOF MS was used to analyze the resulting poly(ethyl crotonate). acs.org The mass spectrum revealed two series of peaks, a major series corresponding to the linear polymer with the expected initiator residue and a desilylated chain end, and a minor series attributed to a cyclized polymer. acs.org This detailed structural information would be difficult to obtain using other techniques.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating complex mixtures and quantifying the components of a reaction. In the context of vinyl crotonate, gas chromatography is particularly useful for monitoring reaction kinetics and identifying products and byproducts.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Kinetic Measurements

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and sensitive method for quantitative analysis. It is well-suited for monitoring the progress of reactions involving volatile compounds like vinyl crotonate. In a typical application, aliquots are taken from the reaction mixture at various times, and the concentration of vinyl crotonate is determined by GC-FID. unibo.it

By plotting the concentration of vinyl crotonate as a function of time, the rate of the reaction can be determined. This kinetic data is crucial for understanding the reaction mechanism and optimizing reaction conditions. For instance, GC-FID can be used to monitor the progress of photocatalytic reactions involving crotonic acid, a related compound. unibo.it

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. csic.es This technique is invaluable for identifying the various products and byproducts that may be formed during the synthesis or polymerization of vinyl crotonate. unibo.itcore.ac.uk

As the components of a mixture are separated by the gas chromatograph, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" that can be used to identify the compound by comparison with spectral libraries or by interpretation of the fragmentation pattern. unibo.itnist.gov For example, GC-MS analysis of the products from the thermolysis of PHB-enriched bacteria can identify crotonic acid and other degradation products. unibo.it

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers. waters.compolymersource.ca This method separates molecules based on their effective size, or hydrodynamic volume, in solution. wikipedia.orgresearchgate.net The process involves dissolving the polymer sample in a suitable solvent and injecting it into a column packed with porous gel beads. researchgate.net Larger molecules, which cannot enter the pores, elute first, while smaller molecules, which can penetrate the pores to varying degrees, have a longer path and elute later. wikipedia.org

The primary data obtained from GPC are the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (Mw/Mn). polymersource.ca The PDI provides a measure of the breadth of the molecular weight distribution. polymersource.ca For accurate molecular weight determination, the GPC system is calibrated using polymer standards of known molecular weight, such as polystyrene. wikipedia.org

Table 1: Key Parameters Determined by GPC

| Parameter | Description |

|---|---|

| Number Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight Average Molecular Weight (Mw) | The average molecular weight where the contribution of each molecule is weighted by its mass. |

| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in a given polymer sample. A PDI of 1 indicates a monodisperse sample (all molecules have the same molecular weight). |

This table provides a summary of the key molecular weight parameters obtained from Gel Permeation Chromatography analysis.

Thermal Analysis Techniques

Thermal analysis techniques are critical for evaluating the behavior of polymers as a function of temperature. These methods provide insights into thermal transitions, stability, and thermomechanical properties.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. filab.frtorontech.com It is widely used to characterize the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). filab.frresearchgate.net

During a DSC experiment, a polymer sample and an inert reference are subjected to a controlled temperature program. hu-berlin.de The difference in heat flow required to maintain the sample and reference at the same temperature is measured. hu-berlin.de The glass transition appears as a step-like change in the heat capacity, while melting and crystallization are observed as endothermic and exothermic peaks, respectively. hu-berlin.deeag.com Modulated Temperature DSC (MTDSC) is an advanced technique that can separate the total heat flow into reversing and non-reversing components, providing clearer resolution of complex transitions. eag.com

Table 2: Thermal Transitions of Polymers Measured by DSC

| Thermal Transition | Description | Appearance on DSC Curve |

|---|---|---|

| Glass Transition (Tg) | The reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. hu-berlin.de | A step-like change in the baseline (change in heat capacity). hu-berlin.de |

| Melting (Tm) | The transition of a crystalline polymer from an ordered solid to a disordered liquid state. | An endothermic peak (heat is absorbed). |

| Crystallization (Tc) | The process of polymer chains aligning into an ordered crystalline structure upon cooling from the melt. | An exothermic peak (heat is released). |

This table outlines the primary thermal transitions in polymers that can be identified and quantified using Differential Scanning Calorimetry.

Dynamic Mechanical Analysis (DMA) is a technique used to study the viscoelastic properties of materials, particularly polymers, as a function of temperature, time, and frequency. wikipedia.organton-paar.com In a DMA experiment, a sinusoidal stress is applied to a sample, and the resulting strain is measured. wikipedia.org This allows for the determination of the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response. researchgate.net

The ratio of the loss modulus to the storage modulus gives the tan delta (tan δ), or damping factor, which is a measure of the energy dissipated as heat. youtube.com DMA is particularly sensitive to the glass transition, which is typically observed as a sharp decrease in the storage modulus and a peak in the tan delta curve. wikipedia.orgpbipolymer.com This technique provides valuable information on the stiffness, damping, and other mechanical properties of polymers over a wide temperature range. pbipolymer.com

Table 3: Key Parameters from Dynamic Mechanical Analysis

| Parameter | Description |

|---|---|

| Storage Modulus (E') | A measure of the stored elastic energy in a material. It relates to the stiffness of the material. researchgate.net |

| Loss Modulus (E'') | A measure of the energy dissipated as heat due to viscous flow. researchgate.net |

| Tan Delta (tan δ) | The ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of the material's damping properties. youtube.com |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a glassy to a rubbery state, often identified by the peak of the tan δ curve or the onset of the drop in E'. pbipolymer.com |

This table summarizes the principal viscoelastic parameters obtained from Dynamic Mechanical Analysis of polymeric materials.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Morphological and Crystallographic Studies

Understanding the solid-state structure of polymers, including their crystallinity and morphology, is crucial for predicting their physical and mechanical properties.

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. thermofisher.com In polymers, which are often semi-crystalline, XRD patterns exhibit both sharp diffraction peaks, characteristic of the ordered crystalline regions, and a broad amorphous halo, resulting from the disordered amorphous regions. thermofisher.comresearchgate.net

The degree of crystallinity can be estimated by separating the areas corresponding to the crystalline peaks and the amorphous halo in the diffraction pattern. mdpi.com A higher intensity and narrower width of the crystalline peaks generally indicate a higher degree of crystallinity. researchgate.net Changes in the position and intensity of the diffraction peaks can also provide information about the specific crystalline polymorph and the size of the crystallites. redalyc.org

Polarizing Optical Microscopy (POM) is a valuable technique for studying the morphology of semi-crystalline polymers. cellulosechemtechnol.romicroscopyu.com This method utilizes polarized light to enhance the contrast of birefringent materials, which are materials that have different refractive indices in different directions. microscopyu.comgantep.edu.tr Crystalline regions in polymers are typically birefringent due to the ordered arrangement of polymer chains. weebly.com

When viewed between crossed polarizers, these crystalline structures, often in the form of spherulites, exhibit characteristic patterns such as the "Maltese cross." weebly.com POM allows for the direct observation of the size, shape, and distribution of these crystalline superstructures within the polymer matrix. cellulosechemtechnol.ro The morphology observed with POM can be correlated with the crystallization conditions and can significantly influence the mechanical and optical properties of the polymer. weebly.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting the reactivity of chemical compounds. By calculating the electron density of a system, DFT can determine various properties, including molecular energies, reaction barriers, and spectroscopic data, which are fundamental to understanding and predicting chemical reactivity.

In polymer chemistry, DFT calculations are instrumental in predicting how monomers will behave in a copolymerization reaction. A key aspect of this is the prediction of reactivity ratios (r), which describe the preference of a growing polymer chain radical to add a monomer of its own kind versus a comonomer. For a copolymerization involving two monomers, M1 and M2, the reactivity ratios are defined as:

r1 = k11/k12 : The ratio of the rate constant for the addition of M1 to a growing chain ending in M1 (k11) to the rate constant for the addition of M2 (k12).

r2 = k22/k21 : The ratio of the rate constant for the addition of M2 to a growing chain ending in M2 (k22) to the rate constant for the addition of M1 (k21).

DFT can be used to calculate the activation energies for the four possible propagation reactions (M1 adding to M1 and M2, and M2 adding to M1 and M2), from which the rate constants and reactivity ratios can be estimated. rsc.org This predictive capability is crucial for designing copolymers with desired properties, as the reactivity ratios dictate the final microstructure of the polymer chain (e.g., random, alternating, or blocky). rsc.orgnsf.gov

While extensive DFT studies specifically on vinyl crotonate copolymerization are not widely published, research on similar crotonate esters provides significant insight. For instance, crotonic acid derivatives are known to be challenging to copolymerize due to low propagation rates and generally unfavorable reactivity ratios. acs.org However, a 2024 study on the copolymerization of butyl crotonate (BCr), a close analogue of vinyl crotonate, with 2-methylene-1,3-dioxepane (B1205776) (MDO) demonstrated a surprising ability to form alternating copolymers. acs.org The experimentally determined reactivity ratios, which could be theoretically supported by DFT approaches, were found to be very low. acs.org

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Product (r1 * r2) | Copolymer Type Indication |

|---|---|---|---|---|---|

| Butyl Crotonate (BCr) | 2-Methylene-1,3-dioxepane (MDO) | 0.017 ± 0.007 | 0.105 ± 0.013 | ~0.0018 | Alternating |

The product of the reactivity ratios (r1 * r2) being very close to zero strongly indicates a tendency towards alternation, which was confirmed by MALDI-TOF analysis of the resulting polymer. acs.org Such studies underscore the power of combining experimental work with computational predictions to guide the synthesis of new polymeric materials. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) is a computer simulation technique for analyzing the physical movements of atoms and molecules. researchgate.net The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. researchgate.net For a molecule like vinyl crotonate, MD simulations are particularly useful for conformational analysis—the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds.

Computational studies on the closely related methyl trans-crotonate have utilized quantum chemical methods to investigate its rotational isomerism. researchgate.net These studies treat the molecule as a system with multiple rotational axes, primarily around the C-C and C-O single bonds. By calculating the potential energy as a function of the dihedral angles, a potential energy surface is generated, revealing the most stable conformers (energy minima) and the energy barriers to rotation between them (saddle points). researchgate.net

For methyl trans-crotonate, calculations showed the presence of two stable rotameric conformations, often labeled Cc (where the C=C and C=O bonds are cis to each other) and Tc (where they are trans). The Cc conformer was found to be the more stable of the two. researchgate.net

| Conformer | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Cc | C=C and C=O bonds are cis | 0.0 (Most Stable) |

| Tc | C=C and C=O bonds are trans | 0.645 |

These computational analyses provide fundamental data on the molecule's preferred shapes and the flexibility of its structure. Such information is vital for understanding its reactivity, spectroscopic properties, and how it might interact with other molecules or pack in a condensed phase.

Electronic Structure Calculations for Reaction Energetics

Electronic structure calculations, often performed using methods like DFT or high-level ab initio techniques, are fundamental to quantifying the energetics of a chemical reaction. These calculations solve the time-independent Schrödinger equation (or its DFT equivalent) to find the energies of reactants, products, and transition states. The difference in these energies provides key thermodynamic and kinetic parameters, such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and the activation energy (Ea or ΔG‡). researchgate.netnih.gov

A prominent example of applying electronic structure calculations is in the study of thiol-ene "click" chemistry, a rapid and efficient reaction involving the addition of a thiol to an alkene. The reaction proceeds via a radical step-growth mechanism involving two key steps: propagation and chain transfer. researchgate.netacs.org

Propagation (kP) : A thiyl radical (RS•) adds across the alkene double bond to form a carbon-centered radical intermediate.

Chain Transfer (kCT) : The carbon-centered radical abstracts a hydrogen atom from a thiol molecule (RSH), forming the final thioether product and regenerating a thiyl radical.

| Reaction Step | Description | Activation Free Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| Propagation (kP) | Thiyl radical addition to the double bond | 6.4 |

| Chain Transfer (kCT) | H-abstraction from thiol by carbon radical | 2.7 |

The calculations reveal that for methyl crotonate, the activation barrier for chain transfer is significantly lower than for propagation. acs.org This implies that once the initial radical addition occurs, the subsequent hydrogen abstraction to form the product is very fast.

The energetic data obtained from electronic structure calculations can be used to predict macroscopic kinetic behavior. By applying transition state theory, the calculated activation free energies (ΔG‡) can be converted into rate constants (k) for each elementary step in the reaction mechanism. nih.govacs.org

k = (kBT/h) * exp(-ΔG‡/RT)

Where kB is the Boltzmann constant, T is temperature, h is Planck's constant, and R is the gas constant.

For the thiol-ene reaction with methyl crotonate, the rate constants for propagation (kP) and chain transfer (kCT), as well as their reverse reactions, were determined from the calculated activation barriers. acs.org

| Rate Constant | Value (M-1s-1) |

|---|---|

| kP (Propagation) | 3.8 x 108 |

| kCT (Chain Transfer) | 9.3 x 108 |